molecular formula C21H18O4 B5039159 2,4-diphenyl-3-[(2-propyn-1-yloxy)carbonyl]cyclobutanecarboxylic acid

2,4-diphenyl-3-[(2-propyn-1-yloxy)carbonyl]cyclobutanecarboxylic acid

Cat. No. B5039159
M. Wt: 334.4 g/mol
InChI Key: QQMHNDZUFXEMMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-diphenyl-3-[(2-propyn-1-yloxy)carbonyl]cyclobutanecarboxylic acid is a synthetic compound that has gained significant attention from researchers due to its potential applications in various scientific fields. This compound belongs to the class of cyclobutane carboxylic acids and is commonly referred to as DPC.

Mechanism of Action

The mechanism of action of DPC is not fully understood. However, it is believed that the compound acts by interacting with specific proteins and enzymes in the body, leading to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
DPC has been shown to possess a range of biochemical and physiological effects. For example, studies have shown that DPC can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). DPC has also been shown to possess anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of DPC is its ease of synthesis, which makes it readily available for use in laboratory experiments. However, one of the limitations of DPC is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on DPC. One potential area of research is the development of new synthetic methods for producing DPC with improved yields and purity. Another area of research is the development of new applications for DPC in fields such as organic electronics, drug discovery, and cancer therapy. Finally, further studies are needed to fully understand the mechanism of action of DPC and its potential effects on human health.

Synthesis Methods

The synthesis of DPC involves a multi-step process that starts with the reaction between 2-bromo-1-phenylethane and propargyl alcohol to form 2-phenyl-3-propyn-1-ol. This intermediate compound is then reacted with diethyl carbonate to form 2-phenyl-3-propyn-1-yl carbonate. The final step involves the reaction of 2-phenyl-3-propyn-1-yl carbonate with cyclobutanone in the presence of a catalyst to yield DPC.

Scientific Research Applications

DPC has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of organic electronics. DPC has been shown to possess excellent charge transport properties, making it a promising candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

properties

IUPAC Name

2,4-diphenyl-3-prop-2-ynoxycarbonylcyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O4/c1-2-13-25-21(24)19-16(14-9-5-3-6-10-14)18(20(22)23)17(19)15-11-7-4-8-12-15/h1,3-12,16-19H,13H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMHNDZUFXEMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)C1C(C(C1C2=CC=CC=C2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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